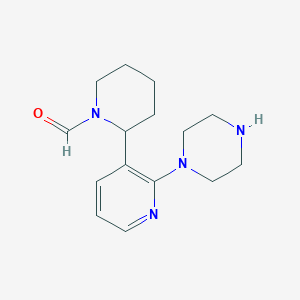
4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine is a chemical compound with the molecular formula C11H17N3O and a molecular weight of 207.27 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine typically involves the reaction of 4-chloropyridin-3-amine with 1-methylpiperidin-4-ol under specific conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity while reducing production costs .
Análisis De Reacciones Químicas
Types of Reactions
4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds .
Aplicaciones Científicas De Investigación
4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 6-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine
- 4-((1-Methylpiperidin-4-yl)oxy)aniline
- 3-((1-Methylpiperidin-4-yl)oxy)pyridin-2-amine
Uniqueness
4-((1-Methylpiperidin-4-yl)oxy)pyridin-3-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a piperidine ring and a pyridine ring linked by an ether bond makes it a versatile compound for various applications .
Propiedades
Fórmula molecular |
C11H17N3O |
|---|---|
Peso molecular |
207.27 g/mol |
Nombre IUPAC |
4-(1-methylpiperidin-4-yl)oxypyridin-3-amine |
InChI |
InChI=1S/C11H17N3O/c1-14-6-3-9(4-7-14)15-11-2-5-13-8-10(11)12/h2,5,8-9H,3-4,6-7,12H2,1H3 |
Clave InChI |
KSFVEGQJCOAVBB-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(CC1)OC2=C(C=NC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-[(2,4-dichlorophenyl)methylidene]-3-[4-(difluoromethoxy)phenyl]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11814687.png)


![3-[(2,3-dimethoxyphenyl)methylidene]-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11814697.png)

![2-(4-Ethoxy-3-methoxyphenyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B11814709.png)





